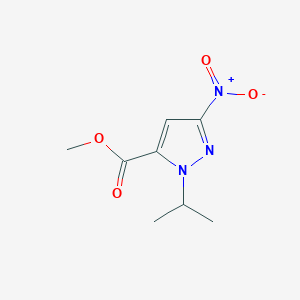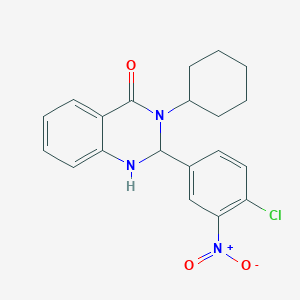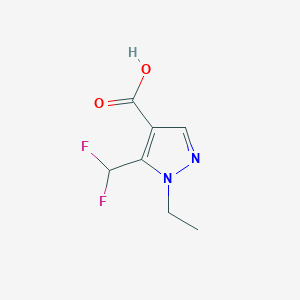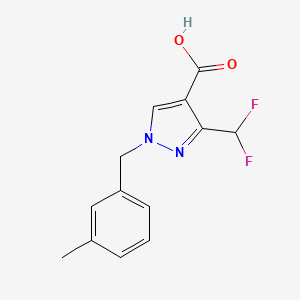
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative known for its unique chemical structure and potential applications in various fields. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitro group at the 3-position, an isopropyl group at the 1-position, and a carboxylate ester at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carboxylate with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-1-isopropyl-3-nitro-1H-pyrazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Nucleophile wie Amine oder Thiole.
Hydrolyse: Saure oder basische wässrige Lösungen.
Hauptprodukte, die gebildet werden:
Reduktion: Methyl-1-isopropyl-3-amino-1H-pyrazol-5-carboxylat.
Substitution: Verschiedene substituierte Pyrazolderivate.
Hydrolyse: 1-Isopropyl-3-nitro-1H-pyrazol-5-carbonsäure.
Wissenschaftliche Forschungsanwendungen
Methyl-1-isopropyl-3-nitro-1H-pyrazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Als potenzieller Leitstoff für die Entwicklung neuer Arzneimittel untersucht.
Industrie: Bei der Herstellung von Agrochemikalien und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-1-isopropyl-3-nitro-1H-pyrazol-5-carboxylat hängt hauptsächlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Die Nitrogruppe kann eine Bioreduktion eingehen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können. Zusätzlich kann der Pyrazolring Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen eingehen und so deren Funktion und Aktivität beeinflussen .
Ähnliche Verbindungen:
- Methyl-1-methyl-3-nitro-1H-pyrazol-5-carboxylat
- Methyl-1-propyl-3-nitro-1H-pyrazol-5-carboxylat
- Methyl-1-isopropyl-3-amino-1H-pyrazol-5-carboxylat
Vergleich: Methyl-1-isopropyl-3-nitro-1H-pyrazol-5-carboxylat ist aufgrund des Vorhandenseins der Isopropylgruppe in 1-Position einzigartig, was sich auf ihre sterischen und elektronischen Eigenschaften auswirken kann. Diese Verbindung kann im Vergleich zu ihren Analoga mit verschiedenen Substituenten in 1-Position eine unterschiedliche Reaktivität und biologische Aktivität aufweisen .
Wirkmechanismus
The mechanism of action of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-propyl-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate
Comparison: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its steric and electronic properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents at the 1-position .
Eigenschaften
IUPAC Name |
methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(8(12)15-3)4-7(9-10)11(13)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKLJXBWLORSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Z)-{2-[(3,4,5-trimethoxy-2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B10904981.png)
![[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10904985.png)
![2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)

![(5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10905001.png)
![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905023.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10905044.png)

![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
